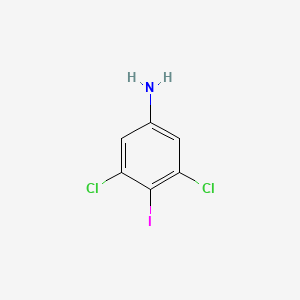
3,5-Dichloro-4-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,5-dichloroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amine derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Sodium nitrite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-iodoaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-iodoaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
3,5-Dichloroaniline: Lacks the iodine atom at position 4, making it less reactive in certain coupling reactions.
4-Iodoaniline: Lacks the chlorine atoms at positions 3 and 5, affecting its reactivity and selectivity in substitution reactions.
3,5-Dichloro-4-bromoaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness: 3,5-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C6H4Cl2IN |
|---|---|
Peso molecular |
287.91 g/mol |
Nombre IUPAC |
3,5-dichloro-4-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Clave InChI |
JKXXLWQFIUSXMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)I)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


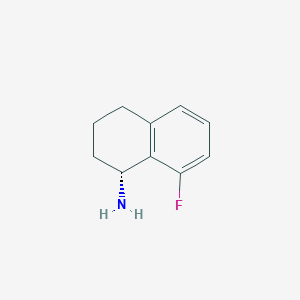
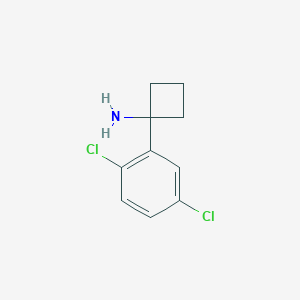
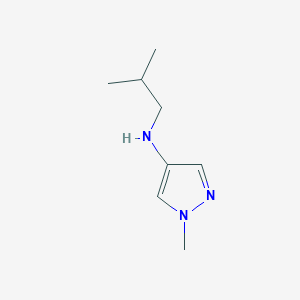
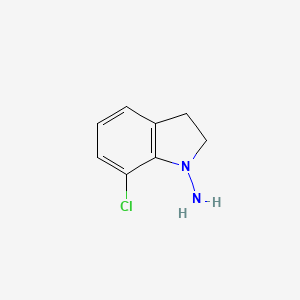
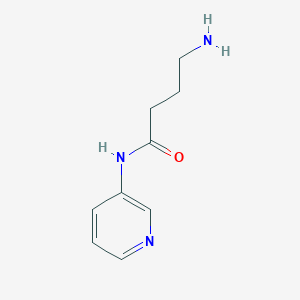
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
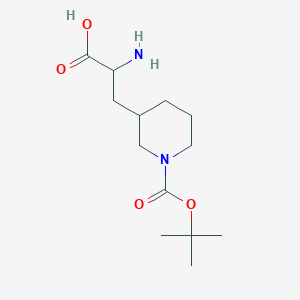
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
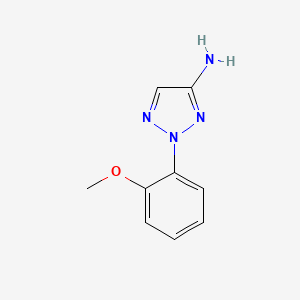
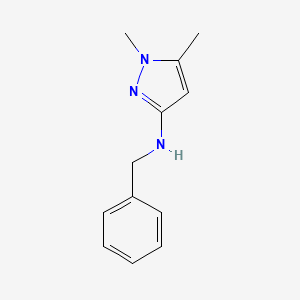
![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)

![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
